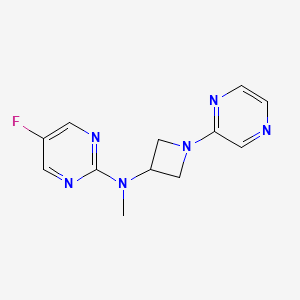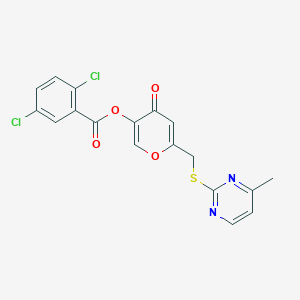
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine is a pyrimidine derivative known for its various physical, chemical, and biological properties
Mechanism of Action
Target of Action
A structurally similar compound, 5-fluorouracil, is known to target thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
It’s plausible that it might share a similar mechanism with 5-fluorouracil, which interferes with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid, a critical step in dna replication .
Biochemical Pathways
Given its potential similarity to 5-fluorouracil, it may impact the thymidylate synthase pathway, leading to disruption of dna synthesis and cell death .
Result of Action
If it shares a similar mechanism with 5-fluorouracil, it could lead to disruption of dna synthesis and subsequent cell death, particularly in rapidly dividing cells .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the inhibition of key enzymes involved in DNA and RNA synthesis, thereby interfering with cell growth and division .
Cellular Effects
Fluoropyrimidines are known to have significant effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoropyrimidines are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Fluoropyrimidines are known to have time-dependent effects on cellular function
Dosage Effects in Animal Models
Fluoropyrimidines are known to have dosage-dependent effects in animal models . These can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fluoropyrimidines are known to interact with various enzymes and cofactors in metabolic pathways . These interactions can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Fluoropyrimidines are known to interact with various transporters and binding proteins . These interactions can have effects on the localization or accumulation of the compound .
Subcellular Localization
Fluoropyrimidines are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine involves several steps. One common method includes the reaction of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Fluoro-2-(4-isopropylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Fluorinated pyridines: These compounds share similar structural features and are used in various biological and chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
5-fluoro-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMTBCPBDXAHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)



![3-amino-N-(3-fluorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2417026.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)



![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

